1-(3-Chloro-4-fluorophenyl)heptan-1-one can be synthesized through several methods:
In both methods, controlling parameters such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity. For example, Friedel-Crafts reactions are often performed at low temperatures to minimize side reactions, while Grignard reactions require careful handling due to the reactivity of the Grignard reagent.
The molecular structure of 1-(3-Chloro-4-fluorophenyl)heptan-1-one can be described by its molecular formula . The compound features:
The compound's InChI (International Chemical Identifier) is InChI=1S/C13H15Cl2FO/c14-8-4-2-1-3-5-13(17)10-6-7-12(16)11(15)9-10/h6-7,9H,1-5,8H2
, which provides a unique representation of its structure. The InChI Key is GMSYJPXXSNAOCG-UHFFFAOYSA-N
, facilitating database searches for this specific compound.
1-(3-Chloro-4-fluorophenyl)heptan-1-one participates in various chemical reactions:
The choice of reagents significantly influences the outcomes:
The mechanism by which 1-(3-Chloro-4-fluorophenyl)heptan-1-one exerts its effects varies based on its application:
In drug discovery contexts, this compound may interact with specific molecular targets like enzymes or receptors. Its unique substitution pattern enhances binding affinity and selectivity towards biological targets, potentially leading to therapeutic effects. The exact pathways involved depend on the biological system and the nature of these interactions.
The physical and chemical properties of 1-(3-Chloro-4-fluorophenyl)heptan-1-one include:
Property | Value |
---|---|
Molecular Weight | 232.71 g/mol |
Boiling Point | Approximately 250 °C |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties indicate that it is likely to be stable under normal conditions but may require specific handling due to its reactivity.
1-(3-Chloro-4-fluorophenyl)heptan-1-one has several applications across different fields:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7